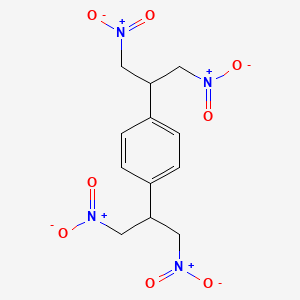
1,4-Bis(1,3-dinitropropan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(1,3-dinitropropan-2-yl)benzene is an organic compound characterized by a benzene ring substituted with two 1,3-dinitropropan-2-yl groups
Vorbereitungsmethoden
The synthesis of 1,4-Bis(1,3-dinitropropan-2-yl)benzene typically involves the nitration of 1,4-bis(propan-2-yl)benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high purity and yield.
In industrial settings, the production of this compound may involve continuous flow reactors to enhance safety and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
Analyse Chemischer Reaktionen
1,4-Bis(1,3-dinitropropan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the nitro groups can yield amino derivatives. This reaction typically employs reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various substituents. Reagents such as halogens and alkylating agents are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, reduction of the nitro groups results in the formation of 1,4-bis(1,3-diaminopropan-2-yl)benzene.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(1,3-dinitropropan-2-yl)benzene has several scientific research applications:
Materials Science: The compound is used in the development of high-energy materials and explosives due to its high nitrogen content and stability.
Biology and Medicine: Research is ongoing to explore its potential as a building block for biologically active molecules and pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials with specific properties.
Wirkmechanismus
The mechanism by which 1,4-Bis(1,3-dinitropropan-2-yl)benzene exerts its effects involves the interaction of its nitro groups with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules or materials. The benzene ring provides a stable framework that supports these interactions and enhances the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(1,3-dinitropropan-2-yl)benzene can be compared with other similar compounds, such as:
1,4-Bis(1,3-diaminopropan-2-yl)benzene: This compound is obtained by the reduction of this compound and has different reactivity and applications.
1,4-Bis(phenylethynyl)benzene: This compound has ethynyl groups instead of nitro groups and is used in the development of liquid crystal materials.
1,4-Bis(benzimidazol-2-yl)benzene:
The uniqueness of this compound lies in its high nitrogen content and the presence of two nitro groups, which confer specific reactivity and potential for high-energy applications.
Eigenschaften
CAS-Nummer |
192388-36-6 |
|---|---|
Molekularformel |
C12H14N4O8 |
Molekulargewicht |
342.26 g/mol |
IUPAC-Name |
1,4-bis(1,3-dinitropropan-2-yl)benzene |
InChI |
InChI=1S/C12H14N4O8/c17-13(18)5-11(6-14(19)20)9-1-2-10(4-3-9)12(7-15(21)22)8-16(23)24/h1-4,11-12H,5-8H2 |
InChI-Schlüssel |
DZBUHLCRPUWLLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C[N+](=O)[O-])C[N+](=O)[O-])C(C[N+](=O)[O-])C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3'-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol)](/img/structure/B12578460.png)

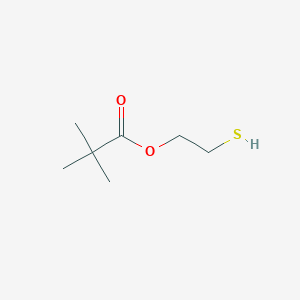
![2-Ethyltetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B12578468.png)

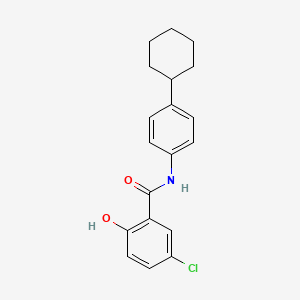

![4-Methoxy-N-methyl-N-[(pyren-1-YL)methyl]aniline](/img/structure/B12578483.png)
![3-Amino-3-(trifluoromethyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12578496.png)
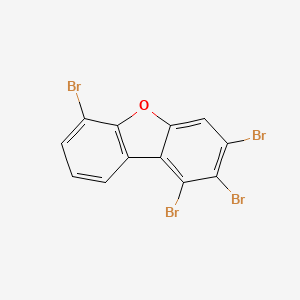

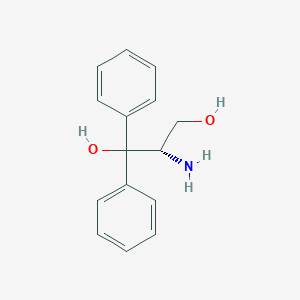
![2-[(1R)-3-phenyl-1-tributylstannylpropyl]isoindole-1,3-dione](/img/structure/B12578507.png)
